An In-depth Technical Guide to 7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Synthesis, Reactivity, and Applications in Modern Chemistry
An In-depth Technical Guide to 7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Synthesis, Reactivity, and Applications in Modern Chemistry
Foreword: Unveiling the Potential of a Strained Ring System
In the landscape of synthetic chemistry and drug discovery, the strategic use of unique molecular scaffolds is paramount to innovation. 7-Bromobicyclo[4.2.0]octa-1,3,5-triene, also known as 1-bromobenzocyclobutene, emerges as a fascinating and versatile building block. Its inherent ring strain and the presence of a reactive bromine atom offer a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its synthesis and characteristic reactivity to its burgeoning applications, particularly in the realm of medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent is a valuable asset in the pursuit of novel chemical entities.
Physicochemical Properties and Spectroscopic Data
7-Bromobicyclo[4.2.0]octa-1,3,5-triene is a colorless to pale yellow liquid at room temperature[1][2]. A comprehensive understanding of its structural and electronic properties is crucial for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 21120-91-2 | [3] |
| Molecular Formula | C₈H₇Br | [2][4] |
| Molecular Weight | 183.05 g/mol | [4] |
| Boiling Point | 90 °C at 10.5 mmHg | [1] |
| Density | 1.45 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.59 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene.
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the bicyclic structure.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | m | 1H | Ar-H |
| 7.16 | d (J = 7.0 Hz) | 1H | Ar-H |
| 7.07 | d (J = 6.4 Hz) | 2H | Ar-H |
| 5.39 | m | 1H | CH-Br |
| 3.85 | dd (J = 4.4, 14.7 Hz) | 1H | CH₂ |
| 3.45 | d (J = 14.7 Hz) | 1H | CH₂ |
| Solvent: CDCl₃[1][5] |
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the benzene ring, and the C-Br stretching vibration.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The predicted monoisotopic mass is 181.97311 Da[7].
Synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene: A Detailed Protocol
The synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene can be achieved from readily available starting materials, cycloheptatriene and bromoform[1][5]. The causality behind this synthetic choice lies in the thermally induced valence isomerization of the initial adduct to form the more stable benzocyclobutene ring system.
Reaction Mechanism
The synthesis proceeds through a carbene addition to cycloheptatriene, followed by a thermal rearrangement.
Caption: Synthesis of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.
Materials:
-
Cycloheptatriene
-
Bromoform (tribromomethane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
18-crown-6
-
Acetone
-
Silica gel
-
Petroleum ether
Equipment:
-
250 mL round-bottom flask
-
Condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Vigreux column for distillation
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a condenser, drying tube, and magnetic stirrer, combine cycloheptatriene (30.7 g, 300 mmol), bromoform (25.3 g, 100 mmol), anhydrous potassium carbonate (15.0 g, 109 mmol), and 18-crown-6 (0.75 g)[1][5]. The use of 18-crown-6 is crucial to solubilize the potassium carbonate in the organic medium, thereby facilitating the base-induced formation of dibromocarbene.
-
Reaction: Heat the mixture with vigorous stirring at 145 °C for 9-10 hours[1][5]. The high temperature is necessary to promote both the formation of dibromocarbene and the subsequent thermal rearrangement of the initial adduct.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then dilute it with an equal volume of acetone[1][5].
-
Add silica gel (15.0 g) to the mixture and stir. This step aids in the removal of inorganic salts and polar byproducts.
-
Separate the insoluble solid residue by vacuum filtration and wash the filter cake with acetone until the washings are colorless[1][5].
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Distill the residue to remove any unreacted cycloheptatriene[1][5].
-
Dissolve the resulting viscous, brown residue in hot petroleum ether and filter to remove any precipitated impurities[1][5].
-
Concentrate the filtrate and perform a vacuum distillation through a Vigreux column to obtain the product as a slightly impure liquid[1][5].
-
A final redistillation is recommended to obtain pure 7-Bromobicyclo[4.2.0]octa-1,3,5-triene as a light yellow liquid[1][5].
-
Chemical Reactivity and Synthetic Utility
The reactivity of 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is dominated by two key features: the strained four-membered ring and the labile bromine atom.
Thermal Ring-Opening to an o-Xylylene Intermediate
Upon heating, benzocyclobutenes undergo a conrotatory ring-opening to form highly reactive o-xylylene (or o-quinodimethane) intermediates[4]. This reactivity is a cornerstone of their synthetic utility, as the o-xylylene can readily participate in cycloaddition reactions.
Caption: Thermal ring-opening and subsequent Diels-Alder reaction.
Reactions Involving the Bromine Atom
The bromine atom at the 7-position is susceptible to a variety of transformations, making it a versatile handle for further functionalization.
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Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions. For instance, it has been used in the synthesis of polymers where the bromine is displaced by an alcohol[8].
-
Organometallic Chemistry: 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is a valuable precursor in organometallic chemistry. It can be used to form Grignard reagents or participate in transition metal-catalyzed cross-coupling reactions[1]. It is also used in the synthesis of five-membered zirconacycles[1].
-
Synthesis of Heterocycles: This compound has been employed in the synthesis of complex heterocyclic systems, such as the protoberberine ring system, via reaction with isoquinoline derivatives.
Applications in Drug Development and Materials Science
The unique structural and reactive properties of the benzocyclobutene core have led to its incorporation into a range of bioactive molecules and advanced materials.
A Scaffold in Medicinal Chemistry
The benzocyclobutene moiety is present in several medicinally interesting molecules and natural products[9][10]. Its rigid structure can serve as a valuable scaffold for positioning pharmacophoric groups in a defined spatial orientation.
-
General Anesthetics: A series of benzocyclobutene derivatives have been synthesized and evaluated as general anesthetics. These studies revealed that the benzocyclobutene scaffold can lead to compounds with a significantly improved safety profile compared to existing agents[6][11].
-
Cytotoxic Peptides: A patent describes the use of 7-bromobicyclo[4.2.0]octa-1,3,5-triene in the synthesis of a linker for antibody-drug conjugates (ADCs). This highlights its potential role in the development of targeted cancer therapies.
Monomer for Advanced Polymers
Benzocyclobutene-based polymers are of significant interest in the microelectronics industry due to their excellent thermal stability and dielectric properties[8]. The ability of 7-bromobicyclo[4.2.0]octa-1,3,5-triene to be functionalized allows for its incorporation into polymers with tailored properties for applications such as low-κ dielectrics and encapsulants.
Safety and Handling
7-Bromobicyclo[4.2.0]octa-1,3,5-triene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause serious eye irritation[12]. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
7-Bromobicyclo[4.2.0]octa-1,3,5-triene is a powerful and versatile building block in modern organic synthesis. Its unique combination of a strained ring system and a reactive bromine atom provides a rich platform for the construction of complex molecules. The synthetic accessibility of this compound, coupled with its diverse reactivity, has established it as a valuable tool for researchers in both academia and industry. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of synthons like 7-Bromobicyclo[4.2.0]octa-1,3,5-triene is set to increase, promising further innovations in these fields.
References
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Recent Advances in Benzocyclobutene Chemistry. (2021). ResearchGate. [Link]
-
Zhang, C., et al. (2017). Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. Journal of Medicinal Chemistry. [Link]
-
Medicinally useful BCB derivatives. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of a Series of Novel Benzocyclobutene Derivatives as General Anesthetics. (2017). PubMed. [Link]
-
Thermal Cross-linked Electron Transport Polymers for Suppressing Efficiency Roll-off in Green Solution-Processed Inverted OLEDs. (2026). ACS Applied Materials & Interfaces. [Link]
-
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane. (2020). MDPI. [Link]
-
7-bromobicyclo[4.2.0]octa-1,3,5-triene. (n.d.). PubChemLite. [Link]
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